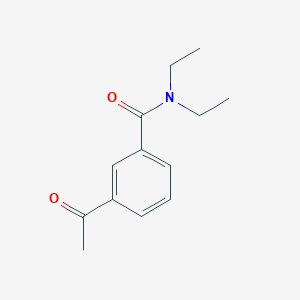

3-Acetyl-N,N-diethyl-benzamide

Description

Properties

IUPAC Name |

3-acetyl-N,N-diethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-4-14(5-2)13(16)12-8-6-7-11(9-12)10(3)15/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAUTVHTYKIQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Silico Modeling of 3-Acetyl-N,N-diethyl-benzamide Receptor Binding

Executive Summary

This technical guide outlines the rigorous in silico characterization of 3-Acetyl-N,N-diethyl-benzamide , a structural analog of the gold-standard insect repellent DEET (N,N-Diethyl-3-methylbenzamide).[1] The substitution of the meta-methyl group with an acetyl moiety introduces distinct electronic and steric properties that may alter binding affinity and selectivity profiles.

The primary biological targets for this class of benzamides are Insect Odorant Receptors (ORs) , specifically the highly conserved co-receptor Orco and ligand-specific subunits (e.g., MhOR5, AgOr). This guide details a self-validating workflow integrating Quantum Mechanics (QM) for ligand parameterization, Homology Modeling for receptor generation, and Membrane-Embedded Molecular Dynamics (MD) for thermodynamic profiling.[1]

Phase 1: Chemical Space & Target Identification[1]

Ligand Chemistry & Parameterization

Unlike standard force field generation, the acetyl group at the C3 position requires precise charge derivation to account for the electron-withdrawing carbonyl oxygen, which influences the electrostatic potential surface (ESP) differently than the methyl group of DEET.

Protocol: Quantum Mechanical Optimization

-

Conformational Search: Generate initial conformers using RDKit or OpenBabel to identify global minima.[1]

-

Geometry Optimization: Perform DFT optimization using Gaussian 16 or ORCA .

-

Charge Derivation: Calculate RESP (Restrained Electrostatic Potential) charges. These are critical for the AMBER force field compatibility.

-

Validation: Ensure the acetyl carbonyl oxygen carries a partial charge near -0.5 to -0.6e, distinct from the amide carbonyl.

-

Target Selection: The Odorant Receptor Complex

Benzamide repellents bind to a hydrophobic pocket within the transmembrane (TM) domain of insect ORs. The most structurally resolved template is MhOR5 (Machilis hrabei), which has been crystallized in complex with DEET (PDB: 7LID).

-

Primary Target: MhOR5 (PDB: 7LID) - Validated DEET binding site.[1]

-

Secondary Target: Anopheles gambiae Orco/Or complex (Homology Model required).

Phase 2: Structural Preparation & Homology Modeling

Since crystal structures for specific pest species (e.g., Aedes aegypti) may be unavailable, high-fidelity homology modeling is required.[1]

Protocol: AlphaFold2-Multimer & Refinement

-

Sequence Alignment: Retrieve sequences for target ORs (e.g., AgOrco).[1]

-

Model Generation: Use AlphaFold2-Multimer to predict the tetrameric assembly (ORs form heteromeric ion channels).[1]

-

Template Bias: Use PDB 7LID as a template to enforce the "open" pore conformation associated with ligand binding.[1]

-

Membrane Orientation: Align the TM domains along the Z-axis using the OPM (Orientations of Proteins in Membranes) server.

Phase 3: Molecular Docking (The Static View)

Docking benzamides to ORs is challenging due to the "induced fit" nature of the hydrophobic pocket, which is lined with flexible residues (Phe, Tyr, Trp).

Grid Generation[1]

-

Center: Define the centroid based on the bound DEET ligand in PDB 7LID.

-

Dimensions: 20Å x 20Å x 20Å box covering TM helices S2, S4, and S7.

-

Constraints: Define a hydrophobic constraint on Phe123 (residue numbering varies by species) to ensure pi-stacking interactions.

Induced Fit Docking (IFD) Protocol

Standard rigid-receptor docking often fails for benzamides.[1] Use an IFD workflow (e.g., Schrödinger or AutoDock Vina with flexible side chains).[1]

| Parameter | Setting | Rationale |

| Search Algorithm | Lamarckian Genetic Algorithm (LGA) | Efficient exploration of ligand torsional space.[1] |

| Exhaustiveness | 32 (High) | Ensures convergence in the hydrophobic tunnel. |

| Flexible Residues | Phe, Tyr, Trp lining the pocket | Allows the acetyl group to displace side chains without steric clash. |

| Scoring Function | Vina-Score / Glide SP | Balances hydrophobic terms and H-bond penalties.[1] |

Phase 4: Membrane-Embedded Molecular Dynamics (The Dynamic View)

Static docking cannot predict the stability of the acetyl group within the pocket. MD simulations in a lipid bilayer are mandatory.[1]

System Setup (GROMACS/AMBER)

-

Membrane Builder: Insert the receptor-ligand complex into a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.[1] This mimics the insect neuronal membrane.

-

Solvation: TIP3P water model, extending 15Å beyond the membrane surface.[1]

-

Ionization: Neutralize with 150 mM NaCl to mimic physiological hemolymph.

Simulation Protocol

-

Minimization: Steepest descent (5000 steps) to remove steric clashes between lipids and protein.[1]

-

Equilibration (Phase 1 - NVT): 1 ns at 300K, restraining protein/ligand heavy atoms.[1]

-

Equilibration (Phase 2 - NPT): 5 ns, releasing lipid restraints to allow membrane packing.[1]

-

Production Run: 100 ns - 500 ns.

Phase 5: Thermodynamic Analysis (MMPBSA)

To quantify the binding affinity difference between the 3-acetyl analog and DEET, utilize the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method.

Equation:

Protocol:

-

Trajectory Sampling: Extract 500 snapshots from the stable last 50ns of the trajectory.

-

Stripping: Remove water and ions (implicit solvation calculation).

-

Calculation:

-

Comparison: Calculate

.[1] A negative value indicates the acetyl analog is a stronger binder.

Visualization: The In Silico Workflow

The following diagram illustrates the integrated workflow from ligand parameterization to binding energy calculation.

Figure 1: End-to-end computational workflow for characterizing benzamide receptor binding.

Visualization: Binding Mechanism Hypothesis[3]

This diagram visualizes the hypothesized interaction within the hydrophobic pocket, highlighting the difference between DEET and the 3-Acetyl analog.

Figure 2: Hypothesized molecular interactions in the OR binding pocket. The acetyl group may introduce novel H-bond acceptors compared to DEET.

References

-

Butterwick, J. A., et al. (2018).[1] Cryo-EM structure of the insect olfactory receptor Orco.[3] Nature.[1] [Link]

-

Del Mármol, J., et al. (2021).[1] The structural basis of odorant recognition in insect olfactory receptors.[3][4][5] Nature.[1] [Link] (Describes the MhOR5-DEET complex).[1]

-

Genheden, S., & Ryde, U. (2015).[1] The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[2][6] Expert Opinion on Drug Discovery.[1] [Link]

-

Leal, W. S. (2014).[1] Odorant-binding proteins: insects' first line of olfactory defense.[1][7] In Insect Hydrocarbons. Cambridge University Press.[1]

-

Case, D. A., et al. (2023).[1] Amber 2023 Reference Manual.[1] University of California, San Francisco.[1] [Link]

Sources

- 1. 3-amino-N,N-diethylbenzamide | C11H16N2O | CID 268126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

- 6. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Deep Dive: The Genesis and Chemical Evolution of N,N-Diethyl-m-toluamide (DEET)

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Entomologists

Executive Summary

N,N-diethyl-m-toluamide (DEET) remains the gold standard of insect repellency, a status it has maintained since its synthesis in 1946. Despite the emergence of newer agents like Picaridin and IR3535, DEET’s broad-spectrum efficacy against vectors of malaria, dengue, and Lyme disease underscores its critical role in global public health. This guide analyzes the technical history of DEET, transitioning from its wartime strategic discovery to the modern elucidation of its molecular targets on the antennal olfactory sensilla.

The Strategic Imperative: USDA and the War in the Pacific

Historical Context

In the early 1940s, the U.S. military faced a non-combatant adversary in the Pacific theater that rivaled enemy fire in lethality: arthropod-borne disease. Scrub typhus and malaria decimated units in jungle environments. The standard repellent of the era, citronella, was volatile and offered short-lived protection (often <1 hour).

The Screening Program

The U.S. Department of Agriculture (USDA), operating out of Orlando, Florida, initiated a massive screening program of over 20,000 compounds. The objective was to identify a molecule with:

-

Low Volatility: To ensure prolonged efficacy on skin.

-

Cosmetic Acceptability: Non-greasy and odorless to humans.

-

Broad-Spectrum Activity: Effective against mosquitoes (Aedes, Anopheles), mites, and ticks.

In 1946, Samuel I. Gertler of the USDA successfully patented N,N-diethyl-m-toluamide (U.S. Patent 2,408,389), originally designated for military application.[1] It was not until 1957 that the compound was released for civilian use, fundamentally altering the landscape of personal protection.[1][2][3][4]

Chemical Genesis and Synthesis Protocols

DEET belongs to the benzamide class of compounds. Its discovery was not serendipitous but the result of systematic structure-activity relationship (SAR) studies focusing on the amide bond stability and the lipophilicity conferred by the diethyl chain.

The Synthesis Pathway

The industrial synthesis of DEET classically involves the amidation of m-toluic acid. The reaction proceeds via an acyl chloride intermediate to ensure high yield and purity.

Reaction Stoichiometry:

-

Activation: m-Toluic acid reacts with thionyl chloride (

) to form m-toluoyl chloride. -

Amidation: The acid chloride reacts with diethylamine in the presence of a base (often NaOH or excess amine) to scavenge the liberated HCl.

Visualization: Synthetic Workflow

The following diagram outlines the chemical transformation and purification logic.

Figure 1: Industrial synthesis pathway of DEET via acid chloride activation.

Mechanistic Evolution: From "Masking" to Molecular Interference

For decades, the prevailing dogma was that DEET functioned by blocking the insect's ability to sense lactic acid and carbon dioxide—effectively "blinding" the mosquito to the host. Modern electrophysiological studies have overturned this simple masking theory.

The "Confusant" Hypothesis vs. Direct Repellency

Current research, driven by single-sensillum recording (SSR), suggests a bimodal mechanism:

-

Olfactory Receptor Inhibition: DEET inhibits specific odorant receptors (ORs) that tune into host attractants like 1-octen-3-ol.

-

Direct Repellency: DEET directly activates specific avoidance receptors (e.g., CquiOR136 in Culex mosquitoes) and the highly conserved co-receptor Orco.

This dual action creates a sensory overload or "scrambling" effect, preventing the insect from tracking the chemotactic plume of a host.

Visualization: Olfactory Interference

Figure 2: Bimodal mechanism of action involving olfactory scrambling and direct gustatory avoidance.

Toxicology and Pharmacokinetics

The safety profile of DEET is well-characterized due to its extensive history of use.[2] However, its lipophilic nature allows for dermal permeation, necessitating rigorous toxicological boundaries.

Physicochemical and PK Profile

| Parameter | Data | Clinical Significance |

| Molecular Weight | 191.27 g/mol | Small enough for dermal absorption. |

| LogP | ~2.02 | Highly lipophilic; penetrates stratum corneum. |

| Dermal Absorption | 5–18% (Human) | Significant systemic entry; requires rapid clearance. |

| Metabolism | Hepatic (CYP450) | Oxidized to N,N-diethyl-m-hydroxymethylbenzamide and m-toluamide. |

| Excretion | Renal (Urine) | Rapid elimination (half-life ~2.5 hours); low bioaccumulation risk. |

| Acute Toxicity (LD50) | ~2,000 mg/kg (Rat, Oral) | Classified as "Slightly Toxic" (EPA Category III). |

Neurotoxicity Concerns

While rare, neurotoxic events (seizures) have been reported, primarily in cases of ingestion or excessive application in children. The mechanism is linked to weak inhibition of mammalian acetylcholinesterase, though this effect is orders of magnitude lower than in insects.

Experimental Protocol: The Arm-in-Cage Bioassay

To validate repellency, the ASTM E951 standard "Arm-in-Cage" method is the industry benchmark. This protocol provides a self-validating system for determining Complete Protection Time (CPT).

Protocol Workflow

Objective: Determine the duration of 99% repellency against a specific mosquito density.

-

Cage Setup:

-

Dimensions: 50 x 50 x 50 cm.

-

Population: 200 nulliparous, sucrose-fed female mosquitoes (aged 5–10 days).

-

Conditioning: Starved of sucrose 12 hours prior to testing.

-

-

Subject Preparation:

-

Wash forearm with unscented soap; rinse with 70% ethanol.

-

Apply 1.0 g (or 1.0 mL) of test formulation to 600 cm² of forearm skin.

-

-

Exposure Cycle:

-

Insert treated arm into cage for 3 minutes every 30 minutes .

-

Control: Untreated arm inserted first to verify "biting pressure" (must exceed 10 landings/minute).

-

-

Endpoint Definition (CPT):

-

The test concludes at the "First Confirmed Bite" (a bite followed by another within 30 minutes).

-

CPT Calculation: Time elapsed between application and the First Confirmed Bite.[5]

-

Visualization: Bioassay Logic

Figure 3: Logic flow for the ASTM E951 Arm-in-Cage repellency bioassay.

References

-

Gertler, S. I. (1946).[1][4][6] N,N-diethylbenzamide as an insect repellent. U.S. Patent 2,408,389. United States Patent Office. Link

-

Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect odorant receptors are molecular targets of the insect repellent DEET. Science, 319(5871), 1838-1842. Link

-

Syed, Z., & Leal, W. S. (2008). Mosquitoes smell and avoid the insect repellent DEET.[1][4] Proceedings of the National Academy of Sciences, 105(36), 13598-13603. Link

-

ASTM International. (2015). Standard Test Methods for Laboratory Testing of Non-Commercial Mosquito Repellent Formulations On the Skin (E951). Link

-

Centers for Disease Control and Prevention (CDC). (2009). Review of the biodistribution and toxicity of the insect repellent N,N-diethyl-m-toluamide (DEET). Link

-

U.S. Environmental Protection Agency. (1998). Reregistration Eligibility Decision (RED): DEET. Link

Sources

- 1. backthenhistory.com [backthenhistory.com]

- 2. researchgate.net [researchgate.net]

- 3. totalstop.ca [totalstop.ca]

- 4. Buzz... Swat: Mosquito Repellents | Lemelson [invention.si.edu]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. DEET called a lifesaver but repellent still has its skeptics [dallasnews.com]

Toxicological Profile of N,N-Diethylbenzamide (DEB) in Mammalian Systems

The following technical guide provides an in-depth toxicological profile of N,N-Diethylbenzamide (DEB), designed for researchers and safety professionals.

CAS No: 1696-17-9 | Molecular Formula: C₁₁H₁₅NO Synonyms: Benzoic acid diethylamide; N,N-Diethylbenzoesäureamid

Executive Summary & Chemical Identity

N,N-Diethylbenzamide (DEB) is a benzamide derivative primarily utilized as an insect repellent and industrial intermediate. Often confused with its methylated analog DEET (N,N-diethyl-m-toluamide), DEB exhibits a distinct toxicological profile driven by its specific structural constraints—most notably the absence of the meta-methyl group found in DEET.

While DEB shares the dermal permeation characteristics of lipophilic amides, its inhalation toxicity profile presents a unique hazard: irreversible respiratory depression in murine models at concentrations where DEET is benign. This guide synthesizes the physicochemical drivers of DEB toxicity, its metabolic fate, and critical risk assessment protocols.

Physicochemical Drivers of Toxicity

| Property | Value | Toxicological Implication |

| Molecular Weight | 177.25 g/mol | Facilitates rapid dermal absorption (rule of 5 compliant). |

| LogP (Octanol/Water) | ~2.2 - 2.4 | High lipophilicity ensures blood-brain barrier (BBB) permeation and dermal retention. |

| Vapor Pressure | Moderate | Sufficient volatility to pose inhalation risks in confined spaces. |

| Structural Feature | Lack of m-methyl group | Prevents ring-methyl oxidation (a major detoxification route for DEET), forcing metabolism toward N-deethylation. |

Toxicokinetics and Metabolism (ADME)

Absorption and Distribution

DEB acts as a classic lipophilic xenobiotic.

-

Dermal: Rapid partitioning into the stratum corneum. Unlike hydrophilic compounds, DEB creates a reservoir effect in the skin, leading to prolonged systemic release.

-

Systemic Distribution: Once in the systemic circulation, its lipophilicity facilitates distribution to lipid-rich tissues, including the central nervous system (CNS) and liver.

Metabolic Pathways: The "Missing Methyl" Shift

In DEET metabolism, the primary clearance mechanism is the oxidation of the ring methyl group to form a hydroxymethyl metabolite (BALC). DEB lacks this methyl group. Consequently, mammalian systems must rely heavily on N-deethylation and ring hydroxylation .

-

Phase I (Oxidative): Mediated by CYP450 isoforms (likely CYP2B6 and CYP2C19 based on structural analogs). The ethyl groups are sequentially removed (N-deethylation) to form N-ethylbenzamide and subsequently Benzamide.

-

Phase II (Conjugation): The resulting Benzamide is hydrolyzed to Benzoic Acid, which is then conjugated with glycine to form Hippuric Acid for renal excretion.

Diagram 1: Comparative Metabolic Fate (DEB vs. DEET)

Caption: Metabolic divergence of DEB. The lack of a methyl group precludes the ring-oxidation pathway dominant in DEET, shifting flux toward N-deethylation and hydrolysis.

Acute Toxicity Profile

The Respiratory Anomaly (Inhalation Toxicity)

The most critical toxicological differentiator for DEB is its effect on respiratory mechanics. While DEET and other analogs (e.g., DEPA) cause sensory irritation without major respiratory depression, DEB exhibits irreversible respiratory depression in murine models.[1][2]

-

Findings: In male mice, exposure to DEB aerosol at concentrations >277 mg/m³ caused a persistent decrease in respiratory frequency that did not recover after cessation of exposure.[1][2]

-

Mechanism: The data suggests DEB acts as a pulmonary irritant capable of inducing deep lung reflex apnea or direct central respiratory center suppression, unlike the upper-airway sensory irritation seen with DEET.

Acute Lethality Data

| Route | Species | LD50 / LC50 | GHS Classification |

| Oral | Rat | ~2000 mg/kg | Category 4 (Harmful if swallowed) |

| Dermal | Mouse | 1700 mg/kg | Category 4 (Harmful in contact with skin) |

| Inhalation | Mouse | > 2.5 g/m³ (4h) | Warning: Sub-lethal respiratory depression observed at lower doses. |

Target Organ Toxicity

-

Respiratory System: Primary target via inhalation. Irritation of the respiratory tract (STOT SE 3).[3][4]

-

Skin & Eyes: Moderate skin irritant (Category 2) and serious eye irritant (Category 2/2A).[5] Lipophilicity allows it to strip lipids from the stratum corneum, causing dermatitis.

-

CNS: High doses (oral/dermal) can lead to neurotoxic signs similar to other benzamides: ataxia, tremors, and lethargy.

Experimental Protocols for Safety Assessment

To validate the safety profile of DEB formulations, researchers should employ the following standardized assays.

Protocol A: In Vitro Dermal Absorption (Franz Diffusion Cell)

Objective: Quantify the flux of DEB through mammalian skin to estimate systemic exposure risks.

-

Preparation: Mount excised human or porcine skin (dermatomed to 500 µm) between the donor and receptor chambers.

-

Receptor Fluid: Use PBS with 5% Bovine Serum Albumin (BSA) or ethanol (to maintain sink conditions for the lipophilic DEB).

-

Dosing: Apply finite dose (10 µL/cm²) of DEB formulation to the donor side.

-

Sampling: Withdraw receptor fluid aliquots at 0, 1, 2, 4, 8, 12, and 24 hours. Replace volume immediately.

-

Analysis: Quantify DEB via HPLC-UV (230 nm) or LC-MS/MS.

-

Calculation: Plot cumulative amount permeated (

) vs. time. Calculate steady-state flux (

Diagram 2: Dermal Absorption Workflow

Caption: Workflow for assessing dermal kinetics. Critical step: Maintaining sink conditions in receptor fluid due to DEB lipophilicity.

Risk Assessment & Handling Framework

Occupational Exposure Limits (OEL)

No specific global OEL exists for DEB. Based on the NOAEL (No Observed Adverse Effect Level) from analog studies and the specific respiratory toxicity of DEB:

-

Proposed Internal OEL (8h TWA): < 5 mg/m³ (Conservative derivation based on respiratory depression threshold in mice).

-

Skin Notation: YES . Significant dermal absorption potential.[3]

Hierarchy of Controls

-

Engineering: Closed-system synthesis. Local exhaust ventilation (LEV) is mandatory for any heating or aerosolization processes due to respiratory risks.

-

PPE:

Diagram 3: Risk Management Decision Tree

Caption: Decision logic for DEB safety. Aerosol generation triggers high-level respiratory controls due to specific toxicity.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15542: N,N-Diethylbenzamide. PubChem. Available at: [Link]

-

Gupta, L., et al. (1999). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3-methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Archives of Toxicology, 73(2), 118-123. (Source of respiratory depression data).[1][2][6] Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: N,N-diethylbenzamide (CAS 1696-17-9).[3] ECHA.[3][7] Available at: [Link]

-

Usmani, K.A., et al. (2002). In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. Drug Metabolism and Disposition, 30(3), 289-294. (Comparative metabolic reference). Available at: [Link]

Sources

- 1. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Skin sensitising chemicals - ECHA [echa.europa.eu]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) protocol for N,N-diethyl-3-methylbenzamide quantification

Executive Summary & Scientific Rationale

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of N,N-Diethyl-3-methylbenzamide (DEET). As the active ingredient in the world's most common insect repellents, DEET requires precise monitoring in two distinct contexts: toxicological assessment (human plasma/urine) and environmental impact (surface water/wastewater).[1]

The Analytical Challenge:

DEET (MW 191.13) presents a unique challenge in trace analysis. While thermally stable, it is susceptible to matrix interference in complex fluids.[1] In Electron Impact (EI) ionization, DEET produces a relatively weak molecular ion (

The Solution: To maximize sensitivity and selectivity, this protocol utilizes Selected Ion Monitoring (SIM) rather than Full Scan mode.[1] We prioritize the m/z 119 ion for quantification, while monitoring m/z 191 and 91 for qualitative confirmation. To ensure data integrity against matrix effects, we employ Phenanthrene-d10 as the Internal Standard (IS), a proven stable isotope surrogate that does not interfere with the DEET spectral footprint.[1]

Experimental Workflow (Logic Diagram)

The following diagram outlines the decision matrix for sample preparation based on the matrix type, ensuring the correct extraction pathway is chosen before instrumental analysis.

Figure 1: Dual-pathway sample preparation workflow for DEET quantification.[1]

Materials & Reagents

| Category | Item | Specification/Notes |

| Standards | DEET Analytical Standard | >99% Purity (Sigma-Aldrich or equivalent) |

| Internal Standard | Phenanthrene-d10 | 100 µg/mL in Acetone (Isotopically labeled for drift correction) |

| Solvents | Methyl tert-butyl ether (MTBE) | HPLC Grade (For Plasma LLE) |

| Dichloromethane (DCM) | HPLC Grade (For Water SPE) | |

| Ethyl Acetate | HPLC Grade (For Water SPE) | |

| Isooctane | Reconstitution solvent (Low volatility prevents sample loss) | |

| Consumables | SPE Cartridges | C18 (500 mg, 6 mL) for environmental samples |

| GC Vials | Amber glass with PTFE/Silicone septa |

Sample Preparation Protocols

Protocol A: Biological Fluids (Plasma/Urine)

Targeting: Toxicology & Exposure Studies Reference Grounding: Adapted from rapid LLE methods for plasma [1].

-

Aliquot: Transfer 200 µL of plasma/urine into a 1.5 mL centrifuge tube.

-

Internal Standard Spike: Add 20 µL of Phenanthrene-d10 working solution (10 µg/mL). Vortex for 10 sec.

-

Extraction: Add 1.0 mL of MTBE.

-

Agitation: Vortex vigorously for 2 minutes or shake for 10 minutes.

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Transfer: Transfer the organic (upper) supernatant to a clean glass vial.

-

Concentration: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Isooctane. Transfer to GC vial.

Protocol B: Environmental Water

Targeting: Ecological Monitoring Reference Grounding: Aligned with EPA Method 525.2 principles [2].

-

Pre-treatment: Filter 500 mL of water sample through a 0.45 µm glass fiber filter to remove particulates.[1]

-

Conditioning: Condition C18 SPE cartridge with 5 mL Ethyl Acetate, followed by 5 mL Methanol, then 5 mL HPLC water. Do not let the cartridge dry.

-

Loading: Pass the water sample through the cartridge at a flow rate of ~5-10 mL/min.

-

Wash: Rinse cartridge with 5 mL of 5% Methanol in water to remove polar interferences. Dry cartridge under vacuum for 10 mins.[1][2]

-

Elution: Elute analytes with 5 mL Ethyl Acetate followed by 5 mL Dichloromethane .

-

Concentration: Combine eluates and evaporate to near dryness under Nitrogen.

-

Reconstitution: Reconstitute in 1.0 mL Isooctane containing the Internal Standard (1 µg/mL final conc).

GC-MS Instrument Parameters

Instrument: Agilent 7890/5977 or equivalent single quadrupole system.

Gas Chromatography (GC) Settings

| Parameter | Setting | Rationale |

| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase for aromatic amides.[1] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |

| Inlet | Splitless Mode, 250°C | Maximizes sensitivity for trace analytes.[1] |

| Injection Volume | 1.0 µL | Standard volume to prevent backflash.[1] |

| Oven Program | Initial: 80°C (Hold 1 min) | Solvent focusing. |

| Ramp 1: 20°C/min to 200°C | Rapid elution of matrix lights.[1] | |

| Ramp 2: 5°C/min to 230°C | Critical: Slow ramp to resolve DEET isomers. | |

| Ramp 3: 30°C/min to 300°C (Hold 3 min) | Column bake-out. |

Mass Spectrometry (MS) Settings (SIM Mode)

Acquisition Logic: SIM mode is mandatory for low-level quantification.[1] We monitor the fragmentation of the amide bond.[1]

-

Solvent Delay: 4.0 minutes (Must be determined experimentally to protect filament).

-

Source Temp: 230°C

-

Quad Temp: 150°C

SIM Table:

| Compound | Ret.[1][2][3][4][5][6][7][8] Time (approx) | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |

| DEET | 12.5 min | 119.1 | 190.1 (M+) | 91.1 |

| Phenanthrene-d10 (IS) | 16.2 min | 188.1 | 189.1 | 160.1 |

Mechanistic Insight: The m/z 119 ion corresponds to the 3-methylbenzoyl cation , formed by the cleavage of the amide bond and loss of the diethylamine group.[1] This fragment is far more abundant and stable than the molecular ion (m/z 190/191), providing superior signal-to-noise ratios [3].[1]

Method Validation & Quality Control

To ensure this protocol meets "Senior Scientist" standards, the following validation criteria must be met:

-

Linearity: Construct a 6-point calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Acceptance:

.[1]

-

-

Precision: Analyze 5 replicates at low (10 ng/mL) and high (200 ng/mL) concentrations.

-

Recovery: Spike blank matrix (plasma or water) before extraction.[1]

-

Acceptance: 80% - 120% recovery relative to neat standards.[1]

-

-

Carryover: Inject a solvent blank immediately after the highest standard.[1]

-

Acceptance: Analyte response in blank < 10% of LOQ.

-

Troubleshooting & Expert Tips

-

Ghost Peaks: DEET is ubiquitous.[1] It can contaminate samples via the analyst's skin or clothing (insect repellent use).[1] Rule: Analysts must not use personal care products containing DEET within 24 hours of sample prep.[1]

-

Injector Activity: The amide nitrogen in DEET can adsorb to active sites in dirty liners.[1] Use ultra-inert liners with glass wool and replace them every 50-100 injections.

-

Co-elution: In environmental samples, DEET isomers (ortho- or para- toluamides) may be present.[1] The slow oven ramp (5°C/min) specified above is critical to separate the meta-isomer (DEET) from these impurities.

References

-

Sudakin, D. L., et al. "Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry."[1] Journal of Chromatography B, 2002.[1] Link

-

U.S. EPA. "Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry."[1][2][11] United States Environmental Protection Agency, 1995. Link

-

National Institute of Standards and Technology (NIST). "Mass Spectrum of N,N-Diethyl-m-toluamide."[1] NIST Chemistry WebBook. Link

Sources

- 1. sfera.unife.it [sfera.unife.it]

- 2. unitedchem.com [unitedchem.com]

- 3. reddit.com [reddit.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. agilent.com [agilent.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. epa.gov [epa.gov]

- 8. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

Application of N,N-diethylbenzamide in Agrochemical Research: A Technical Guide

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of N,N-diethylbenzamide (DEB) in agrochemical research. While its more famous isomer, N,N-diethyl-m-toluamide (DEET), has been extensively studied, DEB itself presents unique properties and applications worthy of investigation. This document will delve into the established use of DEB as an insect repellent, explore its potential, or lack thereof, in other agrochemical domains such as herbicide safening, and provide detailed protocols for its synthesis and evaluation.

N,N-diethylbenzamide: An Introduction

N,N-diethylbenzamide is an organic compound belonging to the amide family. It is a colorless to yellow oily liquid with a faint aromatic odor.[1] Historically, it has been investigated as an insect repellent, often in comparison to DEET.[2] While structurally similar, the placement of the methyl group in DEET can influence its biological activity, making a separate examination of DEB crucial for a complete understanding of this class of compounds.

Primary Application: Insect Repellency

The most significant application of N,N-diethylbenzamide in an agrochemical context is as an insect repellent. It is effective against a range of biting insects, including mosquitoes, flies, gnats, and fleas.[1] Its mechanism of action is multifaceted, primarily targeting the insect's sensory systems to disrupt host-seeking behavior.[3][4]

Mechanism of Action: A Multi-Modal Sensory Assault

The repellent effect of DEB is not attributed to a single pathway but rather to a complex interplay of interactions with the insect's olfactory and gustatory systems.

-

Olfactory Disruption: DEB interferes with the function of olfactory receptors (ORs) located in the insect's antennae and maxillary palps.[3] This interference can manifest in two ways:

-

Agonism: DEB can directly activate certain odorant receptor co-receptor (Orco) complexes, generating a "repellent" signal that causes the insect to move away.[3]

-

Antagonism/Masking: It can also inhibit the activation of olfactory receptors by host-attractant cues, such as carbon dioxide and lactic acid.[3][5] This "masking" effect essentially renders the insect "blind" to the chemical signals of its host.[4]

-

-

Gustatory Repulsion: Insects can also detect DEB upon contact through chemoreceptors on their legs and mouthparts. The bitter taste of the compound acts as a feeding deterrent.[6]

Signaling Pathway of N,N-diethylbenzamide in Insect Olfactory System

Caption: Mechanism of DEB action on insect olfactory receptors.

Efficacy Testing Protocols

Evaluating the repellent efficacy of N,N-diethylbenzamide is a critical step in agrochemical research. The following are standard protocols used to quantify its effects.

This behavioral assay assesses the ability of DEB to repel insects in a controlled environment.

Protocol:

-

Construct a T-shaped maze using glass or plastic tubing.

-

Establish a continuous and equal airflow from the two arms of the "T" towards the base.

-

Release a predetermined number of insects (e.g., 50 non-blood-fed, 4-6 day old female Aedes aegypti mosquitoes) at the base of the maze.[2]

-

One arm of the maze will contain a control stimulus (e.g., airflow passed through a solvent control), while the other arm contains the test stimulus (e.g., airflow passed through a solution of N,N-diethylbenzamide at a specific concentration).

-

Allow the insects a set period (e.g., 10 minutes) to choose between the two arms.

-

At the end of the period, count the number of insects in each arm of the maze.

-

Calculate a Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt), where Nc is the number of insects in the control arm and Nt is the number of insects in the treated arm. An RI value significantly greater than zero indicates repellency.[3]

This method evaluates the performance of a DEB formulation under real-world conditions.

Protocol:

-

Recruit human volunteers and obtain informed consent.

-

Apply a standard dose of the N,N-diethylbenzamide formulation to the exposed limbs (e.g., arms and legs) of the volunteers. A control group will have no repellent applied.

-

Volunteers will be positioned in an area with a high population of the target insect species.

-

For a set duration (e.g., hourly for 6 hours), volunteers will collect all insects that land on their exposed, treated skin using an aspirator.[2]

-

The number of collected insects from the treated and control groups is compared to determine the percentage of protection.

-

The Complete Protection Time (CPT) is the duration from application until the first confirmed bite.[2]

Experimental Workflow for Repellency Testing

Caption: Workflow for evaluating the repellent properties of DEB.

N,N-diethylbenzamide and Herbicide Safeners: An Examination

Herbicide safeners are chemical agents used in agriculture to protect crops from herbicide injury without affecting the herbicide's efficacy against weeds.[7] These compounds typically work by enhancing the crop's natural metabolic detoxification pathways, such as inducing the expression of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[8]

To date, there is no significant scientific literature to suggest that N,N-diethylbenzamide or its isomers function as effective herbicide safeners. The chemical structures of commercially successful safeners are diverse and do not typically resemble N,N-diethylbenzamide. While a patent exists for the use of DEET as a herbicide for certain weeds, this is distinct from a safener application.[9]

Researchers investigating novel herbicide safeners should focus on chemical classes known to possess this activity, such as dichloroacetamides, triazole-carboxylates, and oxime-ethers.

Synthesis of N,N-diethylbenzamide

For research purposes, the in-house synthesis of N,N-diethylbenzamide may be required. Below are two common laboratory-scale synthetic routes.

Synthesis from Benzoyl Chloride

This is a traditional and straightforward method for amide synthesis.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve diethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane.

-

Slowly add benzoyl chloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N,N-diethylbenzamide as an oil, which can be further purified by vacuum distillation.[10]

One-Pot Synthesis from Benzoic Acid

This method avoids the use of the more hazardous benzoyl chloride.

Protocol:

-

In a two-necked round-bottom flask, place benzoic acid (1.0 eq) and N,N-diethylcarbamoyl chloride (1.0 eq).

-

Under constant stirring, add an organic tertiary base such as tributylamine (1.2 eq) at room temperature.

-

Continue stirring for 20-30 minutes at room temperature.

-

Add water to the reaction mixture and separate the organic and aqueous layers.

-

The organic layer, containing the product, can be purified by vacuum distillation to obtain pure N,N-diethylbenzamide.[11]

Data Presentation

Table 1: Comparison of N,N-diethylbenzamide (DEB) and N,N-diethyl-m-toluamide (DEET) as Insect Repellents

| Property | N,N-diethylbenzamide (DEB) | N,N-diethyl-m-toluamide (DEET) | Reference(s) |

| Primary Use | Insect Repellent | Insect Repellent | [2] |

| Target Insects | Mosquitoes, flies, gnats, fleas | Mosquitoes, flies, ticks, fleas | [1][12] |

| Mechanism | Olfactory and gustatory disruption | Olfactory and gustatory disruption | [3][6] |

| Reported Efficacy | Comparable to DEET in some studies | "Gold standard" insect repellent | [2] |

Conclusion

N,N-diethylbenzamide is a compound with a primary and well-established application in agrochemical research as an insect repellent. Its multi-modal mechanism of action, involving both olfactory and gustatory disruption, makes it an effective tool for managing insect pests. The protocols provided in this guide offer a starting point for researchers wishing to evaluate its efficacy and further explore its properties. While its potential as a herbicide safener is not supported by current evidence, the provided synthesis methods will enable researchers to produce the compound for further investigation in various agrochemical contexts. As with any active compound, proper safety precautions should be taken during its handling and application.

References

- Abdel-Rahman, A., et al. (2001). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review.

-

Truemeds. N N Diethylbenzamide: View Uses, Side Effects and Medicines. [Link]

-

PrepChem.com. Synthesis of N,N-Diethylbenzamide. [Link]

-

MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

- Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

- Google Patents. US5948732A - Herbicidal agent based on DEET and method of using same.

-

Tiscali.it. N,N,Dietiltoluamide - Descrizione. [Link]

- Man-Ksm, M., et al. (2018). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine, 2018, 8534628.

- Google Patents. US2408389A - Nu, nu-diethylbenzamide as an insect repellent.

- Google Patents. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

-

Wikipedia. DEET. [Link]

- World Health Organization. (2013). GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT.

- Corbel, V., et al. (2009). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Insect Biochemistry and Molecular Biology, 39(10), 747-753.

- Zhang, Q., et al. (2022). Current Advances in the Action Mechanisms of Safeners. International Journal of Molecular Sciences, 23(19), 11887.

- Nguyen, T. T. H., et al. (2021). An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide from m-Toluic Acid. Revista Cubana de Farmacia, 54(1).

- Liu, C., et al. (2018). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers in Physiology, 9, 133.

- Chen-Hussey, V., et al. (2014). Assessment of methods used to determine the safety of the topical insect repellent N,N-diethyl-m-toluamide (DEET). Parasites & Vectors, 7, 173.

- Rosinger, C. (2014). Herbicide Safeners: an overview. Julius-Kühn-Archiv, 443, 521-527.

- Robbins, P. J., & Cherniack, M. G. (1986). Review of the biodistribution and toxicity of the insect repellent N,N-diethyl-m-toluamide (DEET). Journal of Toxicology and Environmental Health, 18(4), 503-525.

- da Silva, A. S., et al. (2023).

- Dickens, J. C., & Bohbot, J. D. (2013). Mode of action of insect repellents. Pesticide Biochemistry and Physiology, 106(3), 149-155.

Sources

- 1. US2408389A - Nu, nu-diethylbenzamide as an insect repellent - Google Patents [patents.google.com]

- 2. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N-Diethylbenzamide | 1696-17-9 | Benchchem [benchchem.com]

- 4. N N Diethylbenzamide: View Uses, Side Effects and Medicines [truemeds.in]

- 5. N,N,Dietiltoluamide - Descrizione [tiiips.com]

- 6. DEET - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. US5948732A - Herbicidal agent based on DEET and method of using same - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 12. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated Protocol for Determining the Efficacy of Topical Insect Repellents

Introduction: The Imperative for Standardized Repellent Efficacy Testing

As the global footprint of vector-borne diseases expands due to climate change and increased travel, the need for effective topical insect repellents is more critical than ever.[1] For researchers, public health officials, and drug development professionals, the ability to accurately and reproducibly quantify the efficacy of these products is paramount. A robust testing protocol not only substantiates product claims but also ensures that end-users are equipped with reliable protection against pests like mosquitoes, ticks, and flies.[1][2]

This application note provides a comprehensive, self-validating framework for testing the efficacy of topical insect repellents. Moving beyond a simple recitation of steps, this guide delves into the scientific rationale behind the protocol design, ensuring that researchers can implement and adapt these methods with a full understanding of the critical variables at play. The methodologies described are synthesized from authoritative guidelines established by the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA), providing a basis for generating high-quality, comparable data suitable for regulatory submission and scientific publication.[3][4]

Core Principles of Repellent Efficacy Evaluation

The primary goal of efficacy testing is to determine a repellent's ability to prevent insects from landing on or biting treated skin. This is quantified through specific performance metrics under highly controlled conditions.

Key Performance Metrics

-

Complete Protection Time (CPT): This is the most common and crucial metric. CPT is defined as the duration of time from the application of a repellent until the point of "efficacy failure".[1] Efficacy failure is often defined as the first confirmed bite or landing (e.g., a first bite/landing followed by a second one within a 30-minute interval).[5][6] This metric provides a direct measure of how long a user can expect protection from a single application.

-

Effective Dose (ED): The ED₅₀ or ED₉₅ represents the concentration of a repellent required to prevent 50% or 95% of insects from biting, respectively. This metric is particularly useful in early-stage development to compare the intrinsic activity of different candidate molecules.[7]

The Rationale for a Controlled Environment

Biological assays are subject to the inherent variability of living organisms.[8] To generate reproducible and reliable data, it is essential to control environmental and biological factors that can influence insect host-seeking behavior.

-

Insect Species and Rearing: Standardized testing requires the use of specific, disease-free, laboratory-reared mosquito species. Key species recommended by regulatory bodies include Aedes aegypti, Anopheles stephensi, and Culex quinquefasciatus, representing different genera with distinct behaviors.[5][9] Using nulliparous (never laid eggs) female mosquitoes, typically 5-8 days post-emergence and starved for approximately 12 hours, ensures a consistently high and aggressive host-seeking drive.[8]

-

Environmental Conditions: All laboratory tests must be conducted under stable and recorded environmental conditions. WHO guidelines recommend maintaining a temperature of 27 ± 2°C and a relative humidity of 80 ± 10%.[8] These conditions are optimal for mosquito activity and ensure that variations in performance are attributable to the repellent, not environmental fluctuations.[10]

Ethical Framework for Human Subject Research

The use of human volunteers is indispensable for accurately assessing topical repellent performance.[11] Therefore, all research must be conducted under a strict ethical framework, prioritizing volunteer safety and informed consent.

-

Institutional Review Board (IRB) Approval: Prior to commencement, the complete study protocol, informed consent forms, and supporting documents must be reviewed and approved by an independent IRB.[12] This board ensures that the research is ethically sound and that risks to participants are minimized.

-

Informed Consent: Volunteers must be fully informed about the procedures, potential risks (e.g., skin irritation, potential for bites, exposure to disease vectors in field studies), and the fact that they can withdraw at any time without penalty.[12][13] There are no direct benefits to the subjects, and this must be made clear.[12]

-

Subject Selection: Participants should be healthy adults of various ages and races to ensure results are as generalizable as possible.[6] Subjects should be instructed to avoid products with fragrances (soaps, perfumes, lotions) and alcohol for at least 12 hours before and during the test period, as these can interfere with results.[6]

Experimental Workflow: From Laboratory to Field Validation

A comprehensive evaluation of a topical repellent typically follows a phased approach, starting with controlled laboratory assays and progressing to more variable field conditions. This logical progression allows for the efficient screening of candidates and robust validation of lead formulations.

Detailed Protocol: The Arm-in-Cage Laboratory Assay

The Arm-in-Cage (AIC) test is the gold-standard laboratory method for determining the CPT of a topical repellent.[14][15] It offers a highly controlled environment to compare the performance of a candidate formulation against a positive control.

Materials

-

Test Cages: Square cages (e.g., 40x40x40 cm) with mesh tops and a sleeve for arm insertion.[5]

-

Mosquitoes: 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti), 5-8 days old.[5][8]

-

Human Volunteers: Minimum of 5-10 screened and consented participants.[5]

-

Candidate Repellent Formulation.

-

Positive Control: A standard solution, such as 15-25% DEET in ethanol.[16][17]

-

Negative Control: The diluent/solvent used in the repellent formulation (e.g., ethanol).[17]

-

Micropipettes or syringes for precise application.

-

Protective gloves (material through which mosquitoes cannot bite).[7]

-

Timer and data recording sheets.

-

Controlled environment chamber or room (27 ± 2°C, 80 ± 10% RH).[8]

Experimental Workflow Diagram

Sources

- 1. contractlaboratory.com [contractlaboratory.com]

- 2. clarke.com [clarke.com]

- 3. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]

- 4. regulations.gov [regulations.gov]

- 5. Arm-In-Cage test – Biogents AG [eu.biogents.com]

- 6. epa.gov [epa.gov]

- 7. DSpace [iris.who.int]

- 8. DSpace [iris.who.int]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. epa.gov [epa.gov]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. Informed consent in field trials of gene-drive mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Arm in cage test | LITE [lite.lstmed.ac.uk]

- 15. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. Comparison of in vitro and in vivo repellency bioassay methods for Ixodes scapularis nymphs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: N,N-diethylphenylacetamide (DEPA) in Vector-Borne Disease Research

Introduction: The Role of DEPA in Modern Vector Control

Vector-borne diseases, transmitted by blood-feeding arthropods, represent a significant global health burden. Personal protection through the use of insect repellents is a cornerstone of disease prevention, reducing human-vector contact.[1] For decades, N,N-diethyl-m-toluamide (DEET) has been the gold standard synthetic repellent.[2] However, factors such as raw material availability and the continuous search for improved alternatives have driven research into other active ingredients.[1] N,N-diethylphenylacetamide (DEPA) has emerged as a highly effective, broad-spectrum repellent with efficacy comparable to DEET against a wide range of hematophagous insects, including mosquitoes, ticks, flies, and fleas.[3][4]

Developed as a viable alternative, DEPA has been extensively studied in both laboratory and field settings, demonstrating robust protection and a favorable safety profile for human use.[1][3][5] These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the use of DEPA, from its underlying mechanism of action to detailed, field-proven protocols for its evaluation.

Mechanism of Action: A Multi-Modal Sensory Interference

The repellent effect of DEPA, like other synthetic repellents, is rooted in its ability to interfere with an insect's sensory perception. While the precise mechanism is not fully elucidated, evidence points to a multi-modal action involving both the olfactory (smell) and gustatory (taste) systems of the vector.[6]

Olfactory Pathway Interference: DEPA is believed to exert its effects by interacting with the insect's odorant receptors (ORs).[6] These receptors are ligand-gated ion channels located on the dendrites of olfactory neurons. An OR complex is typically formed by a variable, odor-specific OR subunit and a highly conserved co-receptor known as Orco.[7] DEPA does not simply block the receptor; instead, it appears to act as a modulator, scrambling the normal perception of host cues.[7] It can potentiate or inhibit the receptor's response to other odorants, effectively making the host invisible or confusing the vector's host-seeking behavior.[7]

Gustatory and Contact Irritancy: In addition to its action at a distance (spatial repellency), DEPA also functions as a potent contact irritant.[8][9] Upon landing on a DEPA-treated surface, the chemical interacts with gustatory receptors on the insect's tarsi (feet) and mouthparts, triggering an aversive response that discourages biting and encourages escape.[6][7] This dual action—confusing the insect from afar and irritating it upon contact—is key to its high efficacy.

Caption: Proposed mechanism of DEPA on insect odorant receptors.

Efficacy & Safety Profile

The selection of a repellent for public health applications hinges on a balance of high efficacy and low toxicity. DEPA has been shown to perform exceptionally well in both categories.

Comparative Repellency Efficacy

Numerous studies have benchmarked DEPA's performance against DEET and other repellents. The data consistently show that DEPA provides a duration of protection that is comparable, and in some cases statistically similar, to that of DEET at equivalent concentrations.[1][3][10]

| Repellent | Concentration | Vector Species | Mean Protection Time (Hours) | Source |

| DEPA | 20% w/v | Aedes aegypti | ~8.0 | [10] |

| DEET | 10% w/v | Aedes aegypti | ~8.0 | [10] |

| DEPA | 0.2 mg/cm² | Phlebotomine sand flies | 6.52 ± 0.08 | [1] |

| DEET | 0.2 mg/cm² | Phlebotomine sand flies | 7.15 ± 0.15 | [1] |

| DEPA | 1.0 mg/cm² | Aedes aegypti | 6.0 - 8.0 | [1] |

| DEPA | 20% (in isopropanol) | Aedes aegypti | ~5.5 | [11] |

Note: Protection times can vary based on formulation, environmental conditions, and individual user factors.

Toxicological Safety Data

Toxicological evaluations have established that DEPA is safe for human topical use.[3][4] Acute oral toxicity studies indicate that signs of intoxication are related to stimulation of the central nervous system (CNS) at lethal doses, which are significantly higher than those encountered in normal use.[4][12]

| Compound | Test Animal | Route | LD50 Value (mg/kg) | Source |

| DEPA | Male Mice | Oral | 900 | [12] |

| DEPA | Male Rats | Oral | 825 | [12] |

| DEPA | Male Rabbits | Oral | 635 | [12] |

| DEPA | Rats | Dermal | ~3500 | [6][13] |

| DEET | Rats | Oral | ~2000 | [6] |

Application Protocols for Efficacy Testing

Evaluating the efficacy of DEPA requires standardized, reproducible methodologies. The following protocols outline core laboratory and field procedures for assessing repellent performance.

Protocol 1: Arm-in-Cage Assay for Contact Repellency

This is the standard laboratory method for determining the protection time of a topically applied repellent against biting mosquitoes.

Objective: To measure the duration of complete protection provided by a DEPA formulation against host-seeking female mosquitoes.

Materials:

-

DEPA formulation (e.g., 20% in ethanol or cream base)

-

Control solution (vehicle only)

-

30x30x30 cm mosquito cage

-

200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti), 5-10 days old, starved for 12 hours.

-

Human volunteers

-

Micropipette or syringe for application

-

Timer

Methodology:

-

Volunteer Preparation: Volunteers should avoid using any scented soaps, lotions, or perfumes for 24 hours prior to the test.

-

Application: Apply a precise volume (e.g., 1.0 mL) of the DEPA formulation evenly over a defined area (e.g., 600 cm²) of a volunteer's forearm, from wrist to elbow. The other arm is treated with the control solution.

-

Acclimatization: Allow the formulation to dry on the skin for 30 minutes before the first exposure.

-

Initial Exposure (Time 0): Insert the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes). The arm should not touch the sides of the cage.

-

Observation: During the exposure period, trained observers count the number of mosquitoes that land on the treated skin. A "landing" is defined as a mosquito remaining on the skin for at least 2 seconds. A landing that is immediately followed by a bite attempt is recorded as a "probe" or "bite."

-

Subsequent Exposures: Remove the arm after the 3-minute exposure. Re-introduce the arm into the cage every 30 minutes for another 3-minute exposure period.

-

Determining End-Point: The test is concluded for that formulation when the first confirmed bite occurs. The time from application to the first bite is recorded as the protection time. Some protocols define the end-point as two or more bites in a single exposure period.[11]

-

Data Analysis: Calculate the mean protection time and standard deviation across multiple replicates (at least 3 volunteers).

Caption: Workflow for the Arm-in-Cage contact repellency assay.

Protocol 2: Excito-Repellency Chamber Assay for Spatial and Contact Effects

This assay is crucial for distinguishing between a chemical's volatile (spatial repellent) and contact irritant properties.[8][14] It helps elucidate the primary mode of action.

Objective: To quantify mosquito escape responses due to contact irritancy and non-contact spatial repellency of DEPA-treated material.

Materials:

-

Excito-repellency chamber system (e.g., WHO-specified test box). This typically consists of a chamber where mosquitoes are released and a treated chamber they can escape into.

-

DEPA-treated fabric or paper (e.g., 1% DEPA solution applied to filter paper).

-

Control fabric (treated with solvent only).

-

50-60 female mosquitoes per replicate.

-

Aspirator for handling mosquitoes.

-

Timer.

Methodology: The protocol is run in two distinct configurations:

A) Contact Irritancy Test:

-

Setup: Line the exposure chamber with the DEPA-treated material.

-

Mosquito Introduction: Release mosquitoes into the exposure chamber. They are in direct contact with the treated surface.

-

Observation: Record the number of mosquitoes that escape from the treated chamber into the untreated chamber over a set period (e.g., 30 minutes), often at 1-minute intervals.

-

Causality: A high escape rate indicates a strong contact irritant effect.

B) Spatial Repellency Test:

-

Setup: Place the DEPA-treated material in the exposure chamber but cover it with a screen mesh. This prevents direct contact but allows volatiles to permeate the chamber.

-

Mosquito Introduction: Release mosquitoes into the exposure chamber. They are exposed to the chemical vapors only.

-

Observation: Record the number of mosquitoes that escape over the same time period.

-

Causality: A high escape rate in this non-contact configuration indicates a strong spatial repellent (volatile) effect.[15]

Data Analysis:

-

Compare the escape rates between the DEPA-treated and control chambers for both configurations.

-

Use Kaplan-Meier survival analysis to plot the proportion of mosquitoes remaining in the chamber over time, where "escape" is the event of interest.[14]

-

A significant difference in escape rates between the contact and non-contact tests can determine the dominant behavioral response elicited by DEPA.

Caption: Dual-configuration workflow for excito-repellency testing.

Formulation Considerations for Enhanced Performance

While the intrinsic activity of DEPA is high, its field performance and duration of protection can be significantly enhanced through advanced formulation strategies.[1]

-

Creams and Lotions: Formulating DEPA into a vanishing cream or lotion base can slow its evaporation from the skin surface compared to a simple alcohol solution. This extends the protection time by maintaining an effective concentration on the skin for longer.[1][10]

-

Polymer-Based Formulations: Incorporating DEPA into a polymer-based liquid can create a thin film on the skin. This controlled-release mechanism has been shown to significantly increase protection times.[1]

-

Fabric Impregnation: For personal protection beyond skin application, fabrics can be impregnated with DEPA. This is effective for creating repellent clothing or bed nets.[3]

Conclusion and Future Directions

N,N-diethylphenylacetamide (DEPA) is a proven, safe, and effective insect repellent with broad-spectrum activity comparable to DEET. Its dual-action mechanism, involving both spatial and contact repellency, makes it a powerful tool in the prevention of vector-borne diseases. For researchers, DEPA serves as a critical reference compound and a platform for developing next-generation repellent technologies.

Future research should focus on:

-

Advanced Formulations: Developing novel microencapsulation and controlled-release systems to extend protection to 12 hours or more.

-

Synergistic Blends: Investigating combinations of DEPA with natural repellents or other synthetic compounds to enhance the repellent spectrum and overcome potential resistance.[11]

-

Mechanistic Studies: Further elucidating the specific odorant and gustatory receptors that DEPA interacts with across different vector species to aid in the rational design of new active ingredients.

By leveraging the robust efficacy of DEPA and applying the standardized protocols outlined here, the scientific community can continue to advance personal protection strategies and reduce the global impact of vector-borne diseases.

References

-

Rao, S. S., & Rao, K. M. (1991). Insect Repellent N,N-diethylphenylacetamide: An Update. Journal of Medical Entomology, 28(3), 303–306. [Link]

-

Gupta, R. K., & Rutledge, L. C. (1989). Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. ResearchGate. [Link]

-

Kalyanasundaram, M., & Das, P. K. (2006). N,N-diethyl phenylacetamide (DEPA): a safe and effective repellent for personal protection against hematophagous arthropods. Journal of Medical Entomology, 43(3), 518–525. [Link]

-

Chen, C. D., Othman, W. N., Lau, K. W., Lee, H. L., Heo, C. C., Leong, C. S., & Sofian-Azirun, M. (2017). Laboratory Study on the Repellent Bioefficacy of Diethyl Phenyl Acetamide (DEPA) against Aedes (Stegomyia) aegypti (Linnaeus). Journal of Mosquito Research, 7(2), 9-14. [Link]

-

Sree Lakshmi, U., Kumar, S., & Sharma, A. K. (2015). Repellent activity of N, N-diethylphenylacetamide (DEPA) with essential oils against Aedes aegypti, vector of dengue and chikungunya. International Journal of Mosquito Research, 2(3), 17-20. [Link]

-

Valle, D., Pimenta, D. N., & Aguiar, R. (2024). Repellents against Aedes aegypti bites: synthetic and natural origins. Revista do Instituto de Medicina Tropical de São Paulo, 66, e10. [Link]

-

Rao, K. M., Prakash, S., Kumar, S., Suryanarayana, M. V., & Rao, K. M. (1991). Acute oral toxicity of insect repellent N,N-diethylphenylacetamide in mice, rats and rabbits and protective effect of sodium pentobarbital. Indian Journal of Experimental Biology, 29(7), 652-655. [Link]

-

Tiwary, M., Naik, S. N., Tewary, D. K., Mittal, P. K., & Yadav, S. (2013). Topical Preparation of Newer and Safer Analogs of N,N-diethyl-2-phenylacetamide (DEPA) against Aedes aegypti Mosquitoes. Journal of Cosmetics, Dermatological Sciences and Applications, 3(1), 24-29. [Link]

-

Coetzee, D., Militky, J., & Venkataraman, M. (2022). DEPA: efficacy, safety, and use of N,N-diethylphenylacetamide, a multi insect repellent. History of insect repellents. ResearchGate. [Link]

-

Matowo, N. S., et al. (2023). Irritancy and spatial repellency efficacy of repellent-treated fabrics against Aedes aegypti (L.) (Diptera: Culicidae) in an excito-repellency system. medRxiv. [Link]

-

Grieco, J. P., Achee, N. L., Chareonviriyaphap, T., Suwonkerd, W., Chauhan, K., Sardelis, M. R., & Roberts, D. R. (2007). Characterization of spatial repellent, contact irritant, and toxicant chemical actions of standard vector control compounds. Journal of the American Mosquito Control Association, 23(2), 156-167. [Link]

-

University of Notre Dame. (n.d.). Spatial Repellents | About. University of Notre Dame. [Link]

-

Pellegrino, M., Stein, S. R., Stensmyr, M. C., & Vosshall, L. B. (2011). A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor. Nature, 478(7370), 511–514. [Link]

-

Matowo, N. S., et al. (2023). Characterization of Spatial Repellent, Contact Irritant, and Toxicant Chemical Actions of Standard Vector Control Compounds. ResearchGate. [Link]

Sources

- 1. N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topical Preparation of Newer and Safer Analogs of N,N-diethyl-2-phenylacetamide (DEPA) against Aedes aegypti Mosquitoes [scirp.org]

- 3. Insect repellent N,N-diethylphenylacetamide: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Repellents against Aedes aegypti bites: synthetic and natural origins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N,N-DIETHYL-2-PHENYLACETAMIDE | 2431-96-1 [chemicalbook.com]

- 7. A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of spatial repellent, contact irritant, and toxicant chemical actions of standard vector control compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dipterajournal.com [dipterajournal.com]

- 12. Acute oral toxicity of insect repellent N,N-diethylphenylacetamide in mice, rats and rabbits and protective effect of sodium pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medrxiv.org [medrxiv.org]

- 15. Spatial Repellents | About | Spatial Repellents | University of Notre Dame [spatialrepellents.nd.edu]

Technical Evaluation of N,N-Diethylbenzamide (DEB) as an Oviposition Deterrent

Executive Summary

This guide details the technical methodology for evaluating the oviposition deterrence of N,N-diethylbenzamide (DEB).[1] While DEB is a structural analog of the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide), its evaluation requires distinct protocols that differentiate between spatial repellency (flying away from a source) and oviposition deterrence (refusal to deposit eggs on a substrate).[1]

Effective evaluation of DEB requires a rigorous dual-choice bioassay framework that accounts for the physiological state of gravid vectors (specifically Aedes aegypti and Culex quinquefasciatus) and eliminates environmental bias. This document outlines the mechanistic basis, experimental setup, and statistical validation required for regulatory-grade data generation.[1]

Mechanistic Principles of Deterrence

To design a valid assay, one must understand that oviposition deterrence acts through the olfactory and gustatory systems of the gravid mosquito. Unlike host-seeking behavior (driven by CO2 and skin emanations), oviposition site selection is driven by humidity, visual contrast, and specific organic cues (e.g., skatole, bacteria).[1]

DEB functions primarily by interacting with Odorant Receptor Neurons (ORNs) on the antennae and maxillary palps.[1] It acts as a "confusant" or irritant, masking the attractive cues of the breeding site or triggering a direct avoidance response via the activation of specific Odorant Receptors (ORs) and Gustatory Receptors (GRs).[1]

Visualization: Chemosensory Avoidance Pathway

The following diagram illustrates the signal transduction pathway triggered by DEB that results in the "Skip" or "Retain" behavior in gravid females.

Figure 1: Signal transduction pathway for DEB-induced oviposition deterrence.[1] The compound acts via both volatile (olfactory) and contact (gustatory) mechanisms.[1]

Experimental Protocol: Gravid Dual-Choice Bioassay

This is the industry-standard method for determining the Oviposition Activity Index (OAI) . It forces the mosquito to choose between a DEB-treated site and a solvent-control site within a controlled cage environment.

Materials & Reagents[1][2][3][4][5][6]

-

Test Compound: N,N-diethylbenzamide (DEB) (>97% purity).

-

Positive Control: DEET (>97% purity) or Temephos (larvicide with known deterrent properties).[1]

-

Solvent: Acetone (preferred for rapid evaporation) or Ethanol.[1]

-

Cage: 30 × 30 × 30 cm aluminum or plexiglass cages with mesh sides.[1]

-

Oviposition Cups: 100 mL glass or polypropylene beakers (painted black on the outside to enhance visual attraction).

-

Substrate: Whatman No. 1 filter paper or seed germination paper (rough texture preferred).[1]

Preparation of Solutions

Prepare a stock solution of DEB in acetone. Create serial dilutions to test a range of concentrations (typically 0.01%, 0.1%, and 1.0% or 1 ppm to 100 ppm depending on potency).[1]

-

Note: Ensure the solvent is completely evaporated from the substrate before introducing it to the cage to avoid solvent repellency artifacts.

Step-by-Step Assay Workflow

-

Mosquito Selection:

-

Arena Setup:

-

Place two cups diagonally in opposite corners of the cage.

-

Cup A (Treatment): Contains 100 mL dechlorinated water + Substrate treated with DEB solution (dried).[1]

-

Cup B (Control): Contains 100 mL dechlorinated water + Substrate treated with Solvent only (dried).[1]

-

Crucial Step: Ensure humidity is maintained at 80% ± 10% to prevent desiccation of the eggs.

-

-

Exposure Period:

-

Release mosquitoes into the cage.[8]

-

Maintain a 12:12 Light:Dark cycle.

-

Duration: 24 hours (standard) or until >50% of the control group has oviposited.

-

-

Rotation Strategy (Bias Elimination):

-

If running multiple replicates in the same room, rotate the position of the treatment/control cups (Front-Left vs. Back-Right) to account for external light or airflow biases.

-

-

Data Collection:

Visualization: Experimental Workflow

Figure 2: Chronological workflow for the gravid dual-choice bioassay.

Data Analysis & Interpretation

Oviposition Activity Index (OAI)

The primary metric for deterrence is the OAI, ranging from -1 to +1.[1][4][10][11]

[1][4]- : Total number of eggs in the Treated cup.

- : Total number of eggs in the Control cup.

Interpretation Table:

| OAI Value | Classification | Interpretation |

| -1.0 to -0.3 | Deterrent | Strong avoidance of DEB. |

| -0.3 to +0.3 | Neutral | No significant effect. |

| +0.3 to +1.0 | Attractant | Mosquitoes prefer the compound (Unlikely for DEB).[1] |

Effective Repellency (ER%)

For regulatory claims, percentage inhibition is often required:

[1][4]Statistical Validation[1]

-

Normality Check: Use Shapiro-Wilk test on egg counts.

-

Hypothesis Testing:

-

Rejection Criteria: If the Control cup has <100 eggs (for Aedes) or <1 raft (for Culex), the replicate is invalid due to low oviposition drive.[1]

Troubleshooting & Scientific Nuance

The "Egg Retention" Phenomenon

High concentrations of DEB may cause forced egg retention . If the repellent effect is spatial (filling the whole cage), females may refuse to lay eggs entirely.[1]

-

Validation: Compare the total egg count (Treatment + Control) of the test cage against a "Solvent-Only" cage. If the test cage has significantly fewer total eggs, DEB is acting as a general stressor or spatial repellent, not just a contact deterrent.[1]

Substrate Interactions

DEB is lipophilic.[1] If using plastic cups, the compound may adsorb into the plastic, reducing bioavailability.

-

Solution: Always use glass beakers or line plastic cups with disposable liners.[1] Ensure the filter paper is the primary point of contact.

Concentration-Response

Do not rely on a single dose.[1] Construct a dose-response curve to determine the

References

-

World Health Organization (WHO). (2009).[1][12] Guidelines for efficacy testing of mosquito repellents for human skin.[1][2][12][13] WHO/HTM/NTD/WHOPES/2009.[1][12]4. Link[1][12]

-

Tikar, S. N., et al. (2014).[1][3] Oviposition deterrent activity of three mosquito repellents diethyl phenyl acetamide (DEPA), diethyl m-toluamide (DEET), and diethyl benzamide (DEB).[1][3] Parasitology Research, 113(1), 101-106.[1][3] Link

-

Kramer, W. L., & Mulla, M. S. (1979).[1] Oviposition attractants and repellents of mosquitoes: Oviposition responses of Culex mosquitoes to organic infusions. Environmental Entomology, 8(6), 1111-1113.[1] (Seminal paper for OAI formula).

-

Environmental Protection Agency (EPA). (2010).[1] Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin.[1]Link[1]

-

Waliwitiya, R., et al. (2009).[1] Oviposition deterrent and larvicidal activities from essential oils against Aedes aegypti.[1] Journal of Medical Entomology, 46(3), 431-440.[1] (Protocol reference for dual-choice assays).

Sources